molecular formula C8H8BrClO B1527974 1-Bromo-5-chloro-2-ethoxybenzene CAS No. 1225577-71-8

1-Bromo-5-chloro-2-ethoxybenzene

Cat. No.: B1527974
CAS No.: 1225577-71-8
M. Wt: 235.5 g/mol
InChI Key: SYAAXVGTPDYRRZ-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-5-chloro-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for its stability and reactivity .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the rate and outcome of the reaction . Additionally, the presence of other substances in the reaction environment can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-chloro-2-ethoxybenzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution Reactions:

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic ethers.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, or acyl chlorides in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-chloro-2-ethoxyphenol or 5-chloro-2-ethoxyaniline.

    Electrophilic Aromatic Substitution: Introduction of nitro, sulfonyl, or acyl groups to the benzene ring.

    Reduction: Formation of 2-ethoxybenzene.

Scientific Research Applications

1-Bromo-5-chloro-2-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

    Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-ethoxybenzene
  • 1-Bromo-3-chloro-2-ethoxybenzene
  • 1-Bromo-4-chloro-2-ethoxybenzene

Uniqueness

1-Bromo-5-chloro-2-ethoxybenzene is unique due to the specific positions of the bromine, chlorine, and ethoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-4-chloro-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAXVGTPDYRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-Bromo-4-chlorophenol (2.12 g, 10.2 mmol) in 25 mL acetone was added iodoethane (0.850 mL, 10.6 mmol) and cesium carbonate (4.08 g, 12.5 mmol). The reaction mixture was stirred at 50° C. for 2 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic portion washed with brine, dried over magnesium sulfate, and concentrated to yield 2.37 g (98%) of 2-bromo-4-chloro-1-ethoxybenzene as a yellow oil, which was carried forward without further purification. LCMS (ESI) no m/z signal; 1H NMR (400 MHz, DMSO-d6) δ: 7.67 (d, J=2.6, 1H), 7.39 (dd, J=8.8, 2.6, 1H), 7.12 (d, J=8.9, 1H), 4.11 (q, J=7.0, 2H), 1.35 (t, J=7.0, 3H).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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